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Cat. No.: B1192380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BI-860585, a potent and selective ATP-

competitive mTOR kinase inhibitor, with other inhibitors in its class. The focus is on

performance, supported by experimental data, to aid in research and development decisions.

Introduction: The Evolution of mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a

central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It forms two distinct

multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]

Dysregulation of the mTOR pathway is a common feature in many human cancers, making it a

prime target for therapeutic intervention.[4][5]

First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric

inhibitors that primarily target mTORC1.[5][6] Their clinical success has been limited, partly due

to their inability to inhibit mTORC2 and the activation of a feedback loop that increases

signaling through the PI3K/AKT pathway.[6][7] This led to the development of second-

generation, ATP-competitive mTOR inhibitors. These agents bind directly to the mTOR kinase

domain's ATP-binding site, inhibiting both mTORC1 and mTORC2, and are expected to have

more robust and broader anti-cancer activity.[5][8][9]

BI-860585 is a potent, selective, ATP-competitive inhibitor of both mTORC1 and mTORC2.[6]

[10] This guide compares its characteristics with other notable ATP-competitive inhibitors.
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mTOR Signaling Pathway
The diagram below illustrates the central role of mTORC1 and mTORC2 in cell signaling and

highlights the point of intervention for ATP-competitive inhibitors.
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Caption: The mTOR signaling pathway, indicating inhibition of mTORC1 and mTORC2 by ATP-

competitive inhibitors.

Comparative Performance Data
The efficacy of an mTOR inhibitor is determined by its potency, selectivity, and activity in

cellular and in vivo models. The following tables summarize available data for BI-860585 and

other representative ATP-competitive mTOR inhibitors.

Table 1: Comparative Kinase Selectivity Profile
Selectivity is critical for minimizing off-target effects. This table compares the half-maximal

inhibitory concentrations (IC50) against mTOR and the key related kinase, PI3K. High

selectivity for mTOR over PI3K is a feature of selective mTOR inhibitors, whereas dual

inhibitors target both.

Compound Target IC50 (nM)
Selectivity
(PI3Kα/mTOR)

Reference

BI-860585 mTOR Potent Selective [6][10]

OSI-027 mTOR < 4 > 300-fold [11]

INK128

(Sapanisertib)
mTOR 1 > 200-fold [11]

AZD8055 mTOR 24.7 (median) ~100-fold [8][11]

PI-103 (Dual

Inhibitor)
mTORC1 20 ~0.4-fold [11]

PI3Kα 8 [11]

Note: Specific IC50 values for BI-860585 are not widely available in public literature, but it is

described as a potent and selective mTORC1/2 inhibitor.[6][10]

Table 2: In-Cell mTOR Pathway Inhibition
The ultimate test of an inhibitor is its ability to block signaling within a cell. This is measured by

the inhibition of phosphorylation of downstream mTORC1 substrates (p70S6K, 4E-BP1) and
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the mTORC2 substrate (AKT at Ser473).

Compound Cell Line
p-p70S6K
(T389) IC50
(nM)

p-AKT (S473)
IC50 (nM)

Reference

BI-860585 Various

Sustained

reduction

observed at

≥120mg daily

Sustained

reduction

observed at

≥120mg daily

[12]

Torin1 HCT116 2 10 [5]

AZD8055 Various

Significant

inhibition

observed

Significant

inhibition

observed

[8]

PP242 MM.1S

Effective

inhibition

observed

Effective

inhibition

observed

[8]

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models
Preclinical efficacy is often evaluated in mouse xenograft models, where human tumor cells are

implanted and the effect of the drug on tumor growth is measured.

Compound Tumor Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

BI-860585 Sarcoma Not specified
Strong preclinical

efficacy
[6]

3HOI-BA-01 A549 Lung 40 mg/kg, i.p. 76% [13]

CCI-779

(Rapalog)
OPM-2 Myeloma Not specified

Significant, dose-

dependent
[14]

PP242 8226 Myeloma Not specified
Effective growth

inhibition
[8]
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Table 4: Clinical Trial Phase I Overview
Phase I clinical trials establish the safety profile and Maximum Tolerated Dose (MTD) of a new

drug.

Compound
MTD
(Monotherapy)

Common Dose-
Limiting Toxicities
(DLTs)

Reference

BI-860585 220 mg/day
Diarrhea, rash,

increased ALT/AST
[6][10][15]

INK128 (Sapanisertib)
6 mg daily or 10 mg

weekly

Fatigue, asthenia,

nausea, mucositis,

hyperglycemia

[5]

AZD2014 (Vistusertib) 100 mg BID

Fatigue, rash, nausea,

mucositis,

hyperglycemia

[11]

Experimental Methodologies and Workflows
Reproducibility and clear understanding of results depend on detailed experimental protocols.

Below are methodologies for the key experiments cited.

Kinase Selectivity Profiling
This assay determines the inhibitory activity of a compound against a wide panel of kinases to

assess its selectivity.

Protocol:

Compound Preparation: Prepare serial dilutions of the test compound (e.g., BI-860585) in

DMSO.

Kinase Reaction: In a microplate, combine a recombinant kinase from a panel (e.g., 255

wild-type kinases), a suitable substrate, and ATP at a concentration near its Km value.[16]
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Incubation: Add the test compound to the reaction mixture and incubate at a controlled

temperature to allow the kinase reaction to proceed.

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common

methods include mobility shift assays (MSA), fluorescence-based assays (e.g., IMAP), or

radiometric assays.[16][17]

Data Analysis: Calculate the percentage of kinase activity inhibition relative to a DMSO

control. Determine IC50 values by fitting the dose-response data to a four-parameter logistic

curve.
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Caption: A generalized workflow for high-throughput kinase inhibitor profiling.

In-Cell mTOR Signaling Inhibition Assay
This assay quantifies the ability of a compound to inhibit mTOR signaling inside cancer cells by

measuring the phosphorylation of downstream targets.

Protocol (In-Cell Western™):

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96- or 384-well plate and allow them to

adhere overnight.[18]

Compound Treatment: Treat cells with serial dilutions of the mTOR inhibitor for a specified

period (e.g., 2 hours). Include a positive control (known inhibitor) and a negative control

(DMSO).[18]

Stimulation (Optional): Stimulate the mTOR pathway with a growth factor like insulin to

ensure a robust signal, if necessary.
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Fixation & Permeabilization: Fix the cells with 4% formaldehyde, then permeabilize with a

detergent (e.g., Triton X-100) to allow antibody entry.

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat

milk).

Primary Antibody Incubation: Incubate cells with two primary antibodies simultaneously: one

that detects the phosphorylated target (e.g., rabbit anti-phospho-S6K T389) and another for

the total protein as a loading control (e.g., mouse anti-total-S6K).

Secondary Antibody Incubation: Wash the wells and add infrared dye-conjugated secondary

antibodies (e.g., anti-rabbit IRDye 800CW and anti-mouse IRDye 680RD).

Imaging & Analysis: Scan the plate using an infrared imaging system. Quantify the

fluorescence intensity for both the phospho- and total protein signals. Normalize the

phospho-signal to the total protein signal to correct for variations in cell number.[18]
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Caption: Workflow for an In-Cell Western assay to measure mTOR pathway inhibition.

In Vivo Anti-Tumor Xenograft Study
This experiment assesses the efficacy of a drug candidate in a living organism bearing a

human tumor.
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Protocol:

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549)

into the flank of immunodeficient mice (e.g., athymic nude mice).[13]

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups (vehicle control, test compound at

various doses).

Drug Administration: Administer the compound (e.g., BI-860585) according to a

predetermined schedule and route (e.g., intraperitoneal injection, 3 times a week).[13]

Monitoring: Measure tumor volumes with calipers and monitor the body weight of the mice

regularly (e.g., twice weekly) as an indicator of toxicity.[19]

Endpoint: Continue treatment for a defined period (e.g., 29 days). At the end of the study,

euthanize the mice and excise the tumors for further analysis (e.g., weight,

immunohistochemistry).[13]

Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group

compared to the vehicle control.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://aacrjournals.org/mct/article/12/6/950/91690/Discovery-of-the-Novel-mTOR-Inhibitor-and-Its
https://www.benchchem.com/product/b1192380?utm_src=pdf-body
https://aacrjournals.org/mct/article/12/6/950/91690/Discovery-of-the-Novel-mTOR-Inhibitor-and-Its
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02244
https://aacrjournals.org/mct/article/12/6/950/91690/Discovery-of-the-Novel-mTOR-Inhibitor-and-Its
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Implant Human
Tumor Cells into Mice

Allow Tumors to
Reach Target Volume

Randomize Mice into
Vehicle & Treatment Groups

Administer Drug on
Predetermined Schedule

Measure Tumor Volume
& Body Weight Regularly

 Repeat

Excise Tumors at
Study Endpoint

Calculate Tumor Growth
Inhibition (TGI)

Click to download full resolution via product page

Caption: Standard workflow for a preclinical tumor xenograft study.
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BI-860585 is a second-generation ATP-competitive mTOR inhibitor that, like others in its class,

was designed to overcome the limitations of rapalogs by inhibiting both mTORC1 and

mTORC2.[6][12] Preclinical data suggest it has strong efficacy, and Phase I clinical trials have

established its MTD and a manageable safety profile, with early signs of anti-tumor activity

observed both as a monotherapy and in combination with other agents.[6][10]

The key differentiators among ATP-competitive mTOR inhibitors lie in their selectivity profiles,

potency, and pharmacokinetic properties. While compounds like INK128 and OSI-027

demonstrate high selectivity for mTOR over PI3K, dual PI3K/mTOR inhibitors are also being

explored for a broader pathway blockade.[5][11] The clinical development of BI-860585 will

further clarify its position relative to these other agents and its potential to treat advanced solid

tumors. For researchers, the choice of inhibitor will depend on the specific scientific question,

whether it requires selective mTOR inhibition or a broader blockade of the PI3K/AKT/mTOR

axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

3. researchgate.net [researchgate.net]

4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

5. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

6. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane
or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

7. mTOR inhibitors - Wikipedia [en.wikipedia.org]

8. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1192380?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352719/
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.3127
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352719/
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2545
https://pubmed.ncbi.nlm.nih.gov/21651476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4849280/
https://www.benchchem.com/product/b1192380?utm_src=pdf-body
https://www.benchchem.com/product/b1192380?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Diagram-of-the-mTOR-signalling-pathway-see-text-for-details-mTOR-is-a-central_fig2_221694398
https://www.cellsignal.com/pathways/mtor-signaling-pathway
https://www.researchgate.net/figure/Schematic-illustration-of-the-mTOR-signaling-pathway-AMPK-indicates-AMP-activated_fig1_228089413
https://pmc.ncbi.nlm.nih.gov/articles/PMC3018167/
https://pubmed.ncbi.nlm.nih.gov/21651476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352719/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352719/
https://en.wikipedia.org/wiki/MTOR_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3779533/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3779533/
https://www.researchgate.net/publication/51200062_ATP-competitive_inhibitors_of_mTOR_An_update
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. ascopubs.org [ascopubs.org]

11. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

12. ascopubs.org [ascopubs.org]

13. aacrjournals.org [aacrjournals.org]

14. ashpublications.org [ashpublications.org]

15. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with
Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for
clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

17. reactionbiology.com [reactionbiology.com]

18. benchchem.com [benchchem.com]

19. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [A Comparative Guide to BI-860585 and Other ATP-
Competitive mTOR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192380#bi-860585-vs-other-atp-competitive-mtor-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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